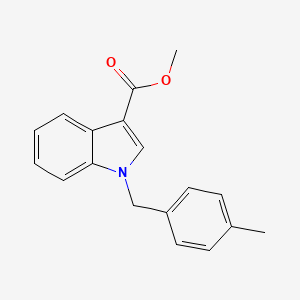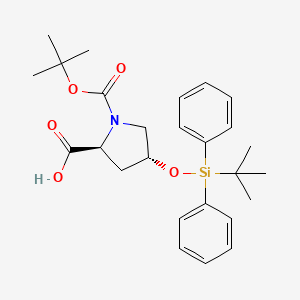![molecular formula C14H15F2NO B2592759 N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide CAS No. 2305488-59-7](/img/structure/B2592759.png)
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine kinase that plays a critical role in a variety of cellular processes, including metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3 has been implicated in the treatment of a number of diseases, including Alzheimer's disease, diabetes, and cancer.
作用机制
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide inhibits GSK-3, which is involved in the regulation of several cellular pathways. GSK-3 is known to phosphorylate and regulate the activity of a number of proteins, including tau, beta-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3 by this compound leads to downstream effects on these proteins, resulting in improved cognitive function, reduced inflammation, and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce levels of amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, and to improve cognitive function in animal models of the disease. In models of rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. In models of cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a specific inhibitor of GSK-3, which allows for the study of the downstream effects of GSK-3 inhibition. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some experiments.
未来方向
There are several future directions for the study of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide. One direction is the continued evaluation of its safety and efficacy in clinical trials for the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Another direction is the study of its potential therapeutic applications in other diseases, such as diabetes and cancer. Additionally, further research is needed to fully understand the downstream effects of GSK-3 inhibition by this compound, including its effects on gene expression and metabolism.
合成方法
The synthesis of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide involves the reaction of 2-methylcyclopropylcarboxylic acid with 2,4-difluorobenzylamine to form the corresponding amide. The amide is then treated with propargyl bromide to form the final product. The synthesis of this compound has been reported in several publications, including a patent by Janssen Pharmaceuticals.
科学研究应用
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of rheumatoid arthritis, and inhibit tumor growth in models of cancer. In clinical trials, this compound has been evaluated for its safety and efficacy in patients with Alzheimer's disease, bipolar disorder, and schizophrenia.
属性
IUPAC Name |
N-[[1-(2,4-difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c1-3-13(18)17-8-14(7-9(14)2)11-5-4-10(15)6-12(11)16/h3-6,9H,1,7-8H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIYCQJGUYSPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CNC(=O)C=C)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea](/img/structure/B2592676.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2592677.png)
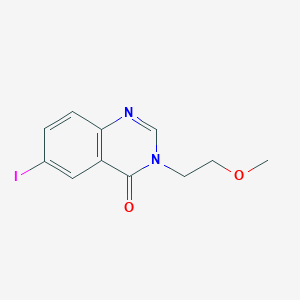
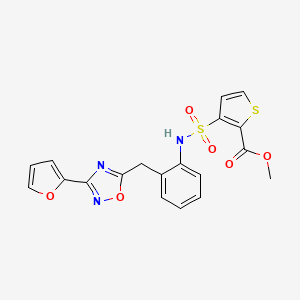
![Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2592683.png)
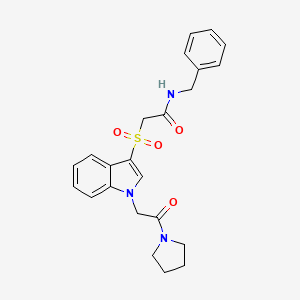
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)
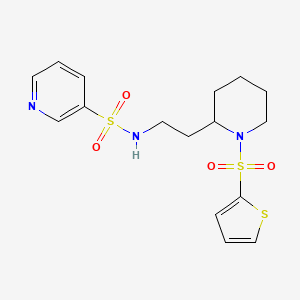
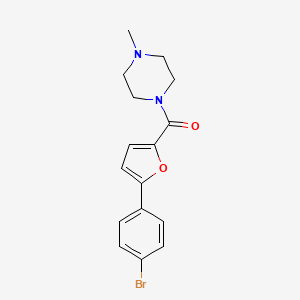
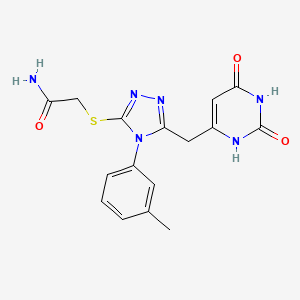
![(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2592694.png)
![N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2592695.png)
